molecular formula C27H25NO2Sn B12555104 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine CAS No. 143190-17-4

2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine

Cat. No.: B12555104
CAS No.: 143190-17-4
M. Wt: 514.2 g/mol
InChI Key: JNYUYEXWFRPYFG-UHFFFAOYSA-M
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Description

2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a pyridine ring substituted with a tribenzylstannyl group and a carbonyl group

Preparation Methods

The synthesis of 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine-2-carboxylic acid with tribenzylstannyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tribenzylstannyl group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine undergoes various chemical reactions, including:

    Oxidation: The tribenzylstannyl group can be oxidized to form the corresponding stannic oxide derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The tribenzylstannyl group can be substituted with other nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Catalysis: The compound can act as a catalyst in certain organic reactions, such as the Stille coupling reaction, which is used to form carbon-carbon bonds.

    Medicinal Chemistry:

    Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine involves the interaction of the tribenzylstannyl group with various molecular targets. In catalytic reactions, the tribenzylstannyl group can facilitate the transfer of organic groups to a substrate, thereby promoting the formation of new chemical bonds. The pyridine ring can also participate in coordination with metal ions, enhancing the reactivity of the compound.

Comparison with Similar Compounds

2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine can be compared with other organotin compounds, such as:

    2-{[(Triphenylstannyl)oxy]carbonyl}pyridine: This compound has a triphenylstannyl group instead of a tribenzylstannyl group, which can affect its reactivity and applications.

    2-{[(Trimethylstannyl)oxy]carbonyl}pyridine: The presence of a trimethylstannyl group makes this compound less bulky and potentially more reactive in certain reactions.

    2-{[(Tributylstannyl)oxy]carbonyl}pyridine: The tributylstannyl group provides different steric and electronic properties compared to the tribenzylstannyl group, influencing its behavior in chemical reactions.

The uniqueness of this compound lies in its specific combination of steric and electronic properties, which can be tailored for specific applications in organic synthesis and catalysis.

Properties

CAS No.

143190-17-4

Molecular Formula

C27H25NO2Sn

Molecular Weight

514.2 g/mol

IUPAC Name

tribenzylstannyl pyridine-2-carboxylate

InChI

InChI=1S/3C7H7.C6H5NO2.Sn/c3*1-7-5-3-2-4-6-7;8-6(9)5-3-1-2-4-7-5;/h3*2-6H,1H2;1-4H,(H,8,9);/q;;;;+1/p-1

InChI Key

JNYUYEXWFRPYFG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)OC(=O)C4=CC=CC=N4

Origin of Product

United States

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